molecular formula C15H20BrNO3 B12506352 Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate

Cat. No.: B12506352
M. Wt: 342.23 g/mol
InChI Key: SSWNVKAEOHGSDS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate (hereafter referred to as Compound A) is a chiral carbamate derivative featuring a 3-bromophenyl aromatic ring, a tert-butyl carbamate protective group, and an oxirane (epoxide) moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its stereochemical complexity (e.g., (S,S)-configuration in related analogs) and reactive epoxide group make it valuable for stereoselective transformations and drug discovery pipelines.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWNVKAEOHGSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of 3-Bromophenylacetaldehyde Derivatives

The synthesis typically begins with a 3-bromophenylacetaldehyde precursor. Epoxidation is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding the corresponding epoxide intermediate. Alternative oxidants like hydrogen peroxide with tungstic acid have also been reported but with lower yields (≤70%).

Key Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Dichloromethane or ethyl acetate
  • Yield: 75–85%

Carbamate Group Introduction

The epoxide intermediate undergoes carbamation using tert-butyl carbamate in the presence of a coupling agent. A common approach involves generating a mixed anhydride with isobutyl chlorocarbonate and N-methylmorpholine (NMM) in anhydrous ethyl acetate. The reaction proceeds at −10°C to 5°C to minimize side reactions.

Optimized Parameters:

  • Molar Ratios:
    • Epoxide : Isobutyl chlorocarbonate : NMM = 1 : 1.2 : 1.2
  • Solvent: Anhydrous ethyl acetate (8–10 vol. relative to substrate)
  • Yield: 90–93% after recrystallization

One-Pot Reductive Amination-Epoxidation

Reductive Amination of 3-Bromophenylacetone

A modified approach involves reductive amination of 3-bromophenylacetone with tert-butyl carbamate. Sodium borohydride (NaBH4) in tetrahydrofuran (THF)/water (9:1 v/v) at 0°C selectively reduces the imine intermediate, forming the secondary amine. Subsequent epoxidation with mCPBA completes the synthesis.

Performance Metrics:

  • Overall Yield: 68–72%
  • Purity: ≥95% (HPLC)

Stereochemical Control

Chiral catalysts such as Jacobsen’s Mn(III)-salen complexes have been employed for asymmetric epoxidation, achieving enantiomeric excess (ee) >90%. However, this method requires stringent anhydrous conditions and increases production costs.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

A polystyrene-supported carbamate resin enables iterative synthesis. The bromophenyl group is introduced via Suzuki coupling using Pd(PPh3)4 and potassium vinyltrifluoroborate. Epoxidation and carbamate formation occur on the resin, followed by cleavage with trifluoroacetic acid (TFA).

Advantages:

  • Purity: >98% after cleavage
  • Scalability: Suitable for gram-scale production

Catalytic Methods and Green Chemistry Approaches

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) facilitates the alkylation of tert-butyl carbamate with epichlorohydrin derivatives under biphasic conditions (water/ethyl acetate). Potassium hydroxide (KOH) acts as the base, achieving yields of 92–97%.

Conditions:

  • Catalyst Loading: 2.5–5 mol% TBAB
  • Temperature: 50–90°C

Solvent-Free Mechanochemical Synthesis

Ball-milling the substrate with tert-butyl carbamate and potassium carbonate (K2CO3) eliminates solvent use. This method reduces reaction time to 2–3 hours but requires post-purification via column chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Epoxidation-Carbamation 90–93 ≥99 High stereochemical control Multi-step, costly reagents
One-Pot Reductive 68–72 95 Simplified workflow Moderate yield
Solid-Phase Synthesis 85–88 >98 High throughput, scalability Specialized equipment required
Phase-Transfer Catalysis 92–97 97–99 Eco-friendly, low catalyst loading Requires biphasic conditions
Mechanochemical 78–82 90–92 Solvent-free, rapid Post-purification needed

Mechanistic Insights and Side Reactions

Epoxide Ring Opening

The electrophilic epoxide is susceptible to nucleophilic attack by residual water, forming diol byproducts. Anhydrous conditions and molecular sieves (4Å) mitigate this issue.

Carbamate Hydrolysis

Under acidic conditions, the tert-butyl carbamate group may hydrolyze to the corresponding amine. Buffering the reaction at pH 6.5–7.0 using sodium bicarbonate (NaHCO3) prevents decomposition.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing mCPBA with hydrogen peroxide (H2O2) and enzymatic catalysts (e.g., chloroperoxidase) reduces costs by 40% but requires longer reaction times (24–48 hours).

Waste Management

Ethyl acetate recovery via distillation achieves 80–90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites in proteins, leading to covalent modification and potential inhibition of enzyme activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Compound A is distinguished by its 3-bromophenyl group, which contrasts with analogs bearing difluorophenyl or simple phenyl substituents. Key comparisons include:

Compound Aromatic Group Key Functional Groups Stereochemistry Applications
Compound A 3-Bromophenyl Oxirane, tert-butyl carbamate (S,S)-configuration Protease inhibitor precursors
tert-Butyl ((S)-2-(3,5-difluorophenyl)-... 3,5-Difluorophenyl Oxirane, tert-butyl carbamate (S,S)/(S,R) β-Secretase (BACE1) inhibitors
tert-Butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate Phenyl Oxirane, tert-butyl carbamate (S,S)-configuration Chiral building blocks for drug synthesis

Key Observations :

  • Bioactivity : Difluorophenyl analogs exhibit specificity toward β-secretase inhibition, while bromophenyl derivatives may offer distinct binding profiles due to bulkier halogen substituents .

Stereochemical Variations

Stereochemistry significantly impacts synthetic routes and biological activity:

  • Compound A and its (S,S)-configured analogs (e.g., ) are synthesized via asymmetric aldol reactions or cyclopropene-based strategies, achieving high enantiomeric purity .
  • In contrast, (S,R)-configured difluorophenyl analogs () demonstrate divergent diastereoselectivity in aldol reactions, affecting their potency as protease inhibitors .

Functional Group Modifications

Compound A ’s oxirane group differentiates it from amines or ketone-containing analogs:

Compound Functional Group Reactivity
Compound A Oxirane Susceptible to nucleophilic attack
tert-Butyl N-[2-amino-1-(3-bromophenyl)ethyl]carbamate Primary amine Amine acylation/coupling reactions
tert-Butyl N-(2,2-diethyl-3-oxopropyl)carbamate Ketone Ketone-mediated condensations

Key Observations :

  • The oxirane in Compound A enables ring-opening reactions for modular derivatization, whereas amine or ketone analogs are tailored for alternative coupling strategies .

Key Observations :

  • Cyclopropene-based syntheses () achieve higher yields (90%) compared to aldol reactions (~64–90%), but require specialized starting materials .
  • Alkylation methods () are less efficient but scalable for carbamate intermediates .

Physicochemical Properties

  • Solubility : Compound A analogs (e.g., ) are insoluble in water but soluble in chloroform, dichloromethane, and ethyl acetate, typical for lipophilic carbamates .
  • Purity : Commercial samples (e.g., ) report ≥95% purity, critical for pharmaceutical applications .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain low temperatures (0–5°C) during Boc protection to minimize side reactions like epoxide ring-opening .
  • Catalyst Screening : Use DMAP to accelerate carbamate formation while avoiding excessive base, which could hydrolyze the epoxide .
  • Purification : Column chromatography with ethyl acetate/hexane gradients effectively isolates the product, as noted in analogous tert-butyl carbamate syntheses .

How does the epoxide group in this compound influence its reactivity in nucleophilic ring-opening reactions?

Advanced Research Focus
The epoxide’s strain-driven reactivity enables nucleophilic attacks at either carbon:

  • Regioselectivity : Acidic conditions (e.g., H₂SO₄) protonate the epoxide oxygen, favoring nucleophilic attack at the more substituted carbon. Basic conditions (e.g., NaOH) promote attack at the less substituted site due to steric effects .
  • Side Reactions : Competing hydrolysis can occur if moisture is present, forming diols. Anhydrous conditions and inert atmospheres are critical, as highlighted in safety data sheets for similar epoxide-containing compounds .

Q. Methodological Insight :

  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify optimal conditions for desired regioselectivity.
  • Catalytic Systems : Transition metals (e.g., ZnCl₂) can direct nucleophilic attack, as demonstrated in related epoxide-opening studies .

What analytical techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group. The epoxide protons appear as two doublets (δ 3.2–4.0 ppm) .
    • ¹³C NMR : The carbamate carbonyl resonates at ~155 ppm, while the epoxide carbons appear at ~45–55 ppm .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, as shown in studies of tert-butyl carbamates with similar substituents .

Q. Advanced Data Resolution :

  • HPLC-MS : Detects trace impurities (e.g., hydrolyzed diols) that NMR might miss. Use reverse-phase C18 columns with acetonitrile/water gradients .
  • Contradictions in Melting Points : Cross-validate with differential scanning calorimetry (DSC) if literature values conflict, as thermal history affects crystallinity .

How should researchers handle and store this compound to ensure stability and prevent decomposition?

Q. Basic Safety & Stability

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture ingress and epoxide hydrolysis .
  • Handling : Use dry syringes in gloveboxes for aliquoting, as exposure to humidity accelerates degradation .

Q. Advanced Stability Studies :

  • Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 7 days and monitor via HPLC to assess shelf-life. Similar protocols are used for hygroscopic carbamates .
  • Light Sensitivity : UV-Vis spectroscopy can detect photolytic byproducts; store in amber vials if degradation is observed .

What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in catalytic systems?

Q. Advanced Mechanistic Focus

  • Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening pathways. For example, model nucleophilic attack by amines or thiols to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, aligning with experimental kinetic data from controlled syntheses .

Validation : Compare computational results with experimental NMR yields and X-ray structures of reaction products .

How do solvent effects and temperature influence the kinetics of epoxide ring-opening reactions in this compound?

Q. Advanced Kinetic Analysis

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, accelerating ring-opening. Non-polar solvents (e.g., toluene) favor slower, concerted pathways .
  • Temperature Dependence : Use Arrhenius plots (ln(k) vs. 1/T) to determine activation energy. For example, reactions in THF show a 2x rate increase per 10°C rise .

Case Study : Epoxide ring-opening with sodium azide in DMF at 60°C achieves >90% conversion in 2 hours, whereas toluene requires 24 hours .

What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?

Q. Basic Challenge Mitigation

  • Epoxide Hydrolysis : Use molecular sieves or anhydrous solvents to suppress water-mediated diol formation .
  • Carbamate Cleavage : Avoid strong acids (e.g., TFA) during synthesis; use milder deprotection agents like HCl/dioxane if needed .

Q. Advanced Troubleshooting :

  • Byproduct Identification : LC-MS detects tert-butyl alcohol (from Boc group cleavage) or bromophenyl derivatives. Optimize stoichiometry and reaction time to minimize these .

How can the stereochemistry of the epoxide group be determined, and what challenges arise in chiral resolution?

Q. Advanced Structural Analysis

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol to separate enantiomers. Retention time shifts indicate stereochemical differences .
  • Vibrational Circular Dichroism (VCD) : Resolves absolute configuration when X-ray data are unavailable, as applied to tert-butyl carbamates with stereogenic centers .

Q. Challenges :

  • Racemization Risk : Heating during purification may epimerize the epoxide. Use low-temperature crystallization (e.g., –20°C) to preserve chirality .

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